4-Amino-1-(isoindolin-2-yl)butan-1-one
Description
Structural Context within α-Amino Ketone Chemistry
4-Amino-1-(isoindolin-2-yl)butan-1-one belongs to the class of α-amino ketones, which are organic compounds containing a ketone functional group with an amine attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). wikipedia.org This structural motif is a valuable synthon in organic synthesis and is present in numerous biologically active molecules and natural products. rsc.orgcolab.ws
The unique structure and reactivity of α-amino ketones make them crucial intermediates for the synthesis of various nitrogen-containing heterocycles and 2-amino alcohols. colab.ws The development of synthetic methods for α-amino ketones is an active area of research, with numerous protocols established to access this high-value functional group. rsc.org These methods often focus on aspects like functional group compatibility and controlling the substitution patterns on the final product. rsc.org The presence of both an amine and a ketone group allows for a wide range of chemical transformations, making them versatile building blocks in medicinal chemistry. colab.wscolab.ws
Relevance of the Isoindoline (B1297411) Moiety in Heterocyclic Chemistry
The isoindoline scaffold, a bicyclic heterocyclic system, is a cornerstone in the development of pharmaceutical agents. mdpi.com This structural unit is found in a variety of commercial drugs with applications in treating conditions such as cancer, inflammation, hypertension, and obesity. mdpi.compreprints.org The isoindoline core can be modified at various positions, leading to a diverse range of derivatives with distinct biological activities. nih.gov
For instance, oxidizing positions 1 and 3 of the isoindoline ring results in isoindoline-1,3-dione, also known as the phthalimide (B116566) ring, a key component in drugs like thalidomide. mdpi.compreprints.org Partial oxidation leads to the isoindolin-1-one (B1195906) core, found in the multiple myeloma drug lenalidomide. mdpi.compreprints.org The versatility of the isoindoline moiety makes it an attractive target for medicinal chemistry research, with ongoing efforts to synthesize new derivatives and explore their therapeutic potential. nih.govgoogle.comnih.gov
Positioning within Butanone Derivative Research
The butanone portion of the molecule situates it within the broader context of ketone chemistry. Butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent and a precursor in various chemical syntheses. wikipedia.orgchemcess.com It is used to produce catalysts for polymerization reactions and can be a starting material for creating other organic compounds. wikipedia.org
Research into butanone derivatives explores their synthesis, reaction mechanisms, and applications. For example, studies have investigated the reaction of chlorine with butanone to form different chlorobutanone isomers. acs.org Derivatives of butanone are also explored for their potential biological activities; for instance, nabumetone (B1676900) is a butanone derivative used as a non-steroidal anti-inflammatory drug (NSAID). drugbank.com The study of butanone derivatives contributes to understanding reaction kinetics and developing new synthetic methodologies. acs.orgrsc.org
Academic Significance and Research Trajectory
While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its chemical structure suggests significant academic interest. The compound combines the pharmacologically relevant isoindoline core with the versatile α-amino ketone functionality, making it a prime candidate for inclusion in chemical libraries used for drug discovery screening.
Patents exist for a broad class of isoindoline compounds for the treatment of various diseases, indicating the general interest of the pharmaceutical industry in this chemical space. google.com The synthesis of related structures, such as 3-substituted isoindolin-1-ones, is an area of active research, highlighting the ongoing effort to create novel heterocyclic compounds. nih.gov Therefore, the research trajectory for this compound is likely tied to its potential as a synthetic intermediate or a scaffold for developing new therapeutic agents. Its significance lies in the convergence of established principles from α-amino ketone, heterocyclic, and butanone chemistry.
Data Tables
Table 1: Physicochemical Properties of Related Starting Materials This table outlines key properties of compounds structurally related to the components of this compound.
| Property | 4-Amino-1-butanol sigmaaldrich.comsigmaaldrich.comwikipedia.orgnist.gov | Butan-2-one wikipedia.orgrsc.org |
| Formula | C₄H₁₁NO | C₄H₈O |
| Molar Mass | 89.14 g/mol | 72.11 g/mol |
| Boiling Point | 206 °C | 79.64 °C |
| Melting Point | 16-18 °C | -86 °C |
| Density | 0.967 g/mL at 25 °C | 0.805 g/mL |
| CAS Number | 13325-10-5 | 78-93-3 |
Table 2: Examples of Bioactive Isoindoline Derivatives This table showcases prominent drugs that feature the isoindoline core, demonstrating its importance in medicinal chemistry.
| Compound Name | Core Structure | Therapeutic Application |
| Thalidomide mdpi.compreprints.org | Isoindoline-1,3-dione | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide mdpi.compreprints.org | Isoindolin-1-one | Multiple Myeloma |
| Apremilast preprints.org | Isoindoline-1,3-dione | Psoriasis, Psoriatic Arthritis |
| Mazindol mdpi.compreprints.org | Isoindoline | Short-term treatment of obesity |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-(1,3-dihydroisoindol-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-3-6-12(15)14-8-10-4-1-2-5-11(10)9-14/h1-2,4-5H,3,6-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTLRCZLQBFIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Amino 1 Isoindolin 2 Yl Butan 1 One
Precursor-Based Synthetic Routes to the Butan-1-one Core
The butan-1-one core provides the foundational framework upon which the final molecule is built. Synthetic strategies are primarily centered on the functionalization of butanone derivatives and the manipulation of carbonyl groups to introduce the required amino functionality.
The functionalization of butanone and its derivatives is a key strategy for introducing the necessary substituents to form the 4-amino-butan-1-one precursor. These methods often involve reactions at the alpha-carbon to the carbonyl group or at the terminal methyl group.
One common approach involves the α-halogenation of ketones, which can then undergo nucleophilic substitution with an amine source. For instance, the α-bromination of a protected butanone derivative can create a reactive site for the introduction of a nitrogen-containing group. researchgate.net The use of N-bromosuccinimide (NBS) is a well-established method for achieving such α-bromination. rsc.org Subsequent reaction with an appropriate amine can yield the desired α-amino ketone.
Another strategy involves the direct α-amination of ketones. This can be achieved through various catalytic systems. For example, copper(II) bromide can catalyze the direct α-amination of ketones, proceeding through an α-bromo carbonyl intermediate that is then displaced by an amine. organic-chemistry.org Iron-catalyzed oxidative coupling of ketones with sulfonamides has also been reported as a method for α-amination without the need for pre-functionalization of the substrates. organic-chemistry.org
Computational studies on 2-butanone (B6335102) and its imine and enamine analogues provide insights into the conformational preferences and reactivity of these molecules, which can inform the design of synthetic routes. nih.gov These studies suggest that steric and bond dipole interactions are the primary factors influencing the conformational preferences of 2-butanone. nih.gov
Table 1: Methods for Functionalization of Butanone Derivatives
| Method | Reagents/Catalysts | Key Intermediate | Reference |
|---|---|---|---|
| α-Halogenation and Nucleophilic Substitution | N-bromosuccinimide (NBS), Amine | α-Bromo ketone | researchgate.netrsc.org |
| Direct α-Amination (Copper-catalyzed) | Copper(II) bromide, Amine | α-Bromo carbonyl species | organic-chemistry.org |
| Direct α-Amination (Iron-catalyzed) | Iron catalyst, Sulfonamide | Not specified | organic-chemistry.org |
The synthesis of α-amino ketones is a significant area of research, with numerous methods developed for their preparation. researchgate.netcolab.ws These methods often involve the manipulation of the carbonyl group or its adjacent carbon atom.
One prominent strategy is the nucleophilic substitution at the α-carbon of a carbonyl compound. rsc.org This typically requires pre-functionalization of the starting material, such as the regioselective halogenation of a ketone. rsc.org Another approach is the electrophilic amination of enolates, which avoids the need for a separate halogenation step. rsc.org
Multicomponent reactions, such as the Strecker and Ugi reactions, offer a convergent approach to α-amino carbonyl derivatives. acs.org However, the Strecker reaction utilizes toxic cyanide salts, and the Ugi reaction is limited to the synthesis of α-amino secondary amides. acs.org
More recent methods have focused on the direct α-C-H amination of ketones, which avoids the need for pre-functionalization. organic-chemistry.org For example, a transition-metal-free direct α-C-H amination of ketones using ammonium (B1175870) iodide as the catalyst and sodium percarbonate as the co-oxidant has been developed. organic-chemistry.org This method is applicable to a wide range of ketones and amines. organic-chemistry.org
The oxidative cleavage of aziridines is another route to α-amino ketones. colab.ws This can be achieved using reagents like N-bromosuccinimide (NBS) in water. colab.ws
Table 2: Selected Strategies for α-Amino Ketone Synthesis
| Strategy | Key Features | Starting Materials | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Requires pre-functionalization (e.g., halogenation). | Halogenated ketones | rsc.org |
| Electrophilic Amination | Amination of enolates. | Ketones | rsc.org |
| Direct α-C-H Amination | Transition-metal-free, avoids pre-functionalization. | Ketones, Amines | organic-chemistry.org |
| Oxidative Cleavage of Aziridines | Ring-opening reaction to form the α-amino ketone. | Aziridines | colab.ws |
Construction of the Isoindoline (B1297411) Ring System
The isoindoline ring is a key structural feature of the target molecule. Its synthesis can be achieved through various cyclization reactions or by introducing the pre-formed heterocycle onto the butanone scaffold.
The construction of the isoindoline ring often involves the cyclization of ortho-disubstituted benzene (B151609) derivatives. nih.gov For example, the palladium/norbornene cooperative catalysis can be used to synthesize C3,C4-disubstituted indoles through an ortho-amination/Heck cyclization cascade. nih.gov While this method produces indoles, similar principles can be applied to the synthesis of isoindolines.
Another approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, which can be catalyzed by ultrathin Pt nanowires under hydrogen. organic-chemistry.org This method provides N-substituted isoindolinones in excellent yields. organic-chemistry.org
Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives is another route to isoindolines, proceeding through the generation of a benzylic carbenium ion. organic-chemistry.org Furthermore, a direct δ-amination of sp3 C-H bonds using molecular iodine as the oxidant provides a facile, transition-metal-free route to pyrrolidines and related heterocycles, including isoindolines. organic-chemistry.org
The synthesis of isoindolin-1-ones, which are structurally related to the isoindoline moiety in the target molecule, can be achieved through a one-pot, three-component reaction of 2-formylbenzoic acid with primary amines and dimethyl phosphite (B83602) under solvent- and catalyst-free conditions. researchgate.net
Table 3: Methods for Isoindoline Ring Formation
| Method | Starting Materials | Catalyst/Reagents | Key Process | Reference |
|---|---|---|---|---|
| Reductive C-N Coupling/Intramolecular Amidation | 2-Carboxybenzaldehyde, Amines | Pt nanowires, H₂ | Cyclization | organic-chemistry.org |
| Intramolecular Hydroamination | 2-Alkenylarylethylamines | Acid catalyst | Cyclization | organic-chemistry.org |
| Direct δ-Amination of sp3 C-H Bonds | Substrates with accessible δ-C-H bonds | I₂ | Cyclization | organic-chemistry.org |
| Three-Component Reaction | 2-Formylbenzoic acid, Primary amines, Dimethyl phosphite | None | Cyclization | researchgate.net |
An alternative to constructing the isoindoline ring in situ is to introduce a pre-formed isoindoline or a related nitrogenous heterocycle onto the butanone scaffold. Nitrogen-containing heterocycles are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov
This approach would typically involve the reaction of isoindoline itself with a functionalized butanone derivative. For example, an isoindoline could act as a nucleophile and react with a butanone derivative containing a suitable leaving group at the 1-position, such as a halide or a tosylate. This would form the C-N bond between the isoindoline nitrogen and the butanone chain.
The reactivity of the nitrogen atom in the heterocyclic ring is a key factor in this approach. The number and position of nitrogen atoms in a heterocyclic ring can influence its pharmacokinetic properties, including its ability to form hydrogen bonds. nih.gov
Convergent and Divergent Synthetic Approaches to 4-Amino-1-(isoindolin-2-yl)butan-1-one
Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound.
A convergent synthesis would involve the separate synthesis of the two main fragments, the 4-aminobutan-1-one precursor and the isoindoline ring, followed by their coupling in a later step. researchgate.net For example, a protected 4-aminobutanoic acid could be activated and then reacted with isoindoline to form an amide, which could then be further manipulated to yield the target ketone. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to produce a variety of related compounds, including the target molecule. researchgate.net For instance, a common precursor such as 1-(isoindolin-2-yl)butan-1-one could be synthesized first. The amino group could then be introduced at the 4-position in a later step. This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. researchgate.net
Stereochemical Control in Synthesis
Controlling the three-dimensional arrangement of atoms is paramount in modern medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. researchgate.net Consequently, significant effort has been dedicated to the development of stereocontrolled synthetic routes to isoindolinones.
The asymmetric synthesis of chiral isoindolinones, particularly those substituted at the C-3 position, is crucial for accessing enantiopure compounds for pharmacological evaluation. chim.itresearchgate.net Several strategies have been established to control the stereogenic center.
One of the earliest approaches involved the use of chiral auxiliaries. For instance, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid yields a tricyclic γ-lactam as a single diastereoisomer, demonstrating excellent stereocontrol. chim.it Another method relies on the separation of diastereomeric esters, such as those prepared with (-)-menthol, which can be isolated via preparative HPLC. chim.it
More advanced methods employ asymmetric catalysis. Rhodium(I) catalysts paired with chiral diene ligands have been successfully used in the asymmetric arylation of 2-halobenzaldimines with boronic acids, followed by intramolecular aminocarbonylation to construct the isoindolinone ring with high enantiomeric excess (ee). chim.it Furthermore, enantioselective synthesis has been achieved through intramolecular aza-Michael reactions catalyzed by chiral phase-transfer catalysts, such as cinchona alkaloid derivatives. researchgate.net These reactions can yield 3-substituted isoindolinones with moderate to good enantioselectivity. researchgate.net
| Method | Catalyst/Auxiliary | Key Transformation | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Condensation | (R)-phenylglycinol | Condensation with 2-formylbenzoic acid | Single diastereoisomer | chim.it |
| Asymmetric Catalysis | Rh(I) with chiral diene ligand | Asymmetric arylation / Aminocarbonylation | High ee | chim.it |
| Phase-Transfer Catalysis | Cinchonidinium salt | Intramolecular aza-Michael reaction | Up to 21% ee | researchgate.net |
| Tandem Reaction | Pd-catalyst with chiral Bn-Biox ligand | Cyclization/reductive reaction | Excellent enantioselectivities | organic-chemistry.org |
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes essential. In the synthesis of isoindolinones, diastereoselectivity can be achieved through various means.
One reported method involves a BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides. This reaction proceeds with exclusive N-cyclization and produces isoindolinones with a specific Z-stereochemistry across the exocyclic C=C double bond, demonstrating high diastereoselectivity. acs.org The stereochemical outcome is proposed to be directed by the formation of a specific vinylic anion or an ion pair intermediate. acs.org
Additionally, tandem conjugate addition/lactamization sequences have been employed. For example, the reaction of an unsaturated benzyl (B1604629) ester with an amine can proceed via a tandem sequence to give a cyclic isoindolinone, where the stereochemistry can be influenced by the reaction conditions and substrates used. chim.it
| Method | Reagents | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Iodoaminocyclization | 2-(1-Alkynyl)benzamides, n-BuLi, I₂/ICl | Exclusive N-cyclization | Z-stereochemistry across C=C bond | acs.org |
| Tandem Conjugate Addition/Lactamization | Unsaturated benzyl esters, amines | Sequential bond formation | Diastereoselectivity dependent on substrates | chim.it |
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and atom economy, are increasingly being applied to the synthesis of isoindolinones. rsc.orgrsc.org
Performing reactions without a solvent minimizes waste and can simplify product purification. A notable example is the one-pot synthesis of isoindolinones from substituted methyl 2-(halomethyl)benzoates and various amines. researchgate.net This method proceeds under catalyst-free and solvent-free conditions, offering high yields (80-99%) and purity. The broad substrate scope demonstrates its utility for creating a diverse range of isoindolinone derivatives. researchgate.net
Avoiding the use of heavy metal catalysts is a key goal of green chemistry, as these metals can be toxic and difficult to remove from the final product. nih.gov Several catalyst-free and organocatalytic methods for isoindolinone synthesis have been developed.
A facile and environmentally friendly approach involves the three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water under catalyst- and additive-free conditions. researchgate.net This protocol constructs multiple C–N and C–C bonds in a one-pot fashion. researchgate.net Another efficient one-pot method uses chlorosulfonyl isocyanate (CSI) and various alcohols to synthesize isoindolinone derivatives from 2-benzoylbenzoic acid under mild, metal-free conditions. nih.gov
Organocatalysis, which uses small organic molecules to catalyze reactions, offers a powerful alternative to metal catalysis. nih.gov For instance, fluorous phosphine (B1218219) has been used as an organocatalyst in the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.orgrsc.org This reaction proceeds in green solvents at room temperature, and both the catalyst and the solvent can be recycled, significantly reducing waste. rsc.orgrsc.org
| Method | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Methyl 2-(halomethyl)benzoates, amines | Solvent-free, catalyst-free | High yield, simple workup | researchgate.net |
| Catalyst-Free Synthesis | 2-Formylbenzoic acids, amines, 2-methylazaarenes | Water, catalyst-free | Environmentally benign, one-pot | researchgate.net |
| Metal-Free Synthesis | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate (CSI), alcohols | Metal-free, mild conditions | Sustainable, short reaction times | nih.gov |
| Organocatalysis | Fluorous phosphine | Green solvents, room temperature | Recyclable catalyst and solvent | rsc.orgrsc.org |
One-Pot and Multicomponent Reactions in this compound Synthesis
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes purification steps, saves time and resources, and aligns with the principles of green chemistry. researchgate.net
Numerous one-pot procedures have been developed for the synthesis of the isoindolinone core. A practical and efficient system involves the reaction of substituted methyl 2-(halomethyl)benzoates with amines under catalyst-free and solvent-free conditions to directly yield the isoindolinone product. researchgate.net Another versatile one-pot method for synthesizing 3-hydroxyisoindolinone derivatives employs 2-benzoylbenzoic acid, chlorosulfonyl isocyanate (CSI), and alcohols. This reaction is notable for its mild, metal-free conditions and good yields. nih.gov
Transition metal catalysis also enables powerful one-pot syntheses. For example, rhodium-catalyzed three-component reactions of 2,3-diarylcyclopropenones and benzamide (B126) derivatives can produce 3-spiro substituted isoindolinones. nih.gov Similarly, palladium-catalyzed reactions involving isocyanide insertion and cycloisomerization provide another route to these scaffolds. nih.gov A two-step, one-pot sequence starting from an Ugi four-component reaction (Ugi-4CR) has also been reported. The diamides produced in the Ugi reaction are cyclized to isoindolinones via a copper-catalyzed deamidative C-C coupling. nih.gov
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| One-Pot Condensation | Methyl 2-(halomethyl)benzoates, amines | None | Solvent-free, catalyst-free, high yield | researchgate.net |
| One-Pot Synthesis | 2-Benzoylbenzoic acid, alcohols | Chlorosulfonyl isocyanate (CSI) | Metal-free, mild conditions | nih.gov |
| Three-Component Reaction | 2,3-Diarylcyclopropenones, benzamides | Rhodium(III) | Forms 3-spiro substituted isoindolinones | nih.gov |
| Ugi-4CR / Cyclization | 2-Halobenzoic acids, isocyanides, amines, aldehydes | Copper | Two-step, one-pot sequence; high diversity | nih.gov |
| Tandem Reaction | 2-Cyanobenzaldehydes, α,β-unsaturated ketones/esters | Fluorous phosphine (Organocatalyst) | Atom and step economy, recyclable catalyst | rsc.org |
Structural Modifications and Analog Design of 4 Amino 1 Isoindolin 2 Yl Butan 1 One
Derivatization at the Primary Amine Moiety
The primary amine group of 4-amino-1-(isoindolin-2-yl)butan-1-one is a highly reactive and versatile handle for chemical modification. Its nucleophilic character allows for a wide range of derivatization reactions, enabling the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Key research findings indicate that common derivatization strategies for primary amines include acylation, alkylation, and the formation of Schiff bases. Acylation with acyl chlorides or activated esters yields stable amide derivatives. For instance, N-acylation is a common step in the synthesis of complex pharmaceutical intermediates. researchgate.net Another significant reaction is the condensation with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further functionalization or as bioactive compounds themselves. Research on related heterocyclic systems has shown the successful coupling of an isoindoline (B1297411) moiety to a quinoline (B57606) scaffold through a Schiff base linkage. mdpi.com
For analytical purposes, a variety of advanced derivatization reagents have been developed to react specifically with primary amines, facilitating their detection and quantification via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net Reagents bearing chiral 4-imidazolidinone or 1,3-oxazinoquinolin-4-one structures have been designed to react under mild conditions, underscoring the chemical accessibility of the primary amine for derivatization. nih.govnih.govresearchgate.net
| Derivatization Reaction | Reagent Type | Resulting Functional Group | Purpose |
| Acylation | Acyl Halide, Anhydride | Amide | Introduce diverse substituents, modify polarity |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Introduce alkyl groups, alter basicity |
| Schiff Base Formation | Aldehyde/Ketone | Imine | Create hybrid structures, intermediate for reduction |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduce potent hydrogen-bond donating group |
| Carbamate (B1207046) Formation | Chloroformate | Carbamate | Modify lipophilicity and metabolic stability |
Chemical Modifications on the Butan-1-one Chain
Detailed research on linker modifications for this specific scaffold is not extensively documented, but established medicinal chemistry strategies provide a clear framework for analog design:
Homologation: The length of the alkyl chain can be varied. Synthesizing analogs with shorter (propanoyl) or longer (pentanoyl) linkers would systematically alter the distance between the amine and the isoindoline ring, which can be critical for receptor binding.
Substitution: Introducing small alkyl groups, such as a methyl group at the alpha-position to the carbonyl, can introduce steric hindrance and a chiral center, potentially leading to stereoselective biological activity and altered metabolic pathways.
Conformational Constraint: The flexibility of the butane (B89635) chain can be reduced by introducing elements of unsaturation (e.g., a double bond to create a buten-1-one linker) or by incorporating a small ring, such as a cyclopropane (B1198618) moiety. Such constraints can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity. The synthesis of related inhibitors often involves intermediates like 4-chloro-1-(4-methoxyphenyl)butan-1-one, indicating the synthetic tractability of the butanone linker for creating diverse analogs. nih.gov
| Modification Strategy | Specific Change | Potential Impact |
| Chain Length Variation | Shortening (e.g., ethanone, propanone) | Alters distance between terminal groups |
| Lengthening (e.g., pentanone, hexanone) | Increases flexibility and lipophilicity | |
| Alpha-Substitution | Introduction of a methyl or ethyl group | Creates a chiral center, introduces steric bulk |
| Backbone Isosterism | Replacing a CH₂ with O or S | Modifies polarity and bond angles |
| Conformational Restriction | Introducing a C=C double bond | Reduces flexibility, defines geometry |
| Incorporating a cyclopropyl (B3062369) group | Locks conformation, explores different vector space |
Substituent Effects on the Isoindoline Ring System
The aromatic benzene (B151609) ring of the isoindoline moiety is a prime target for substitution to modulate the electronic properties, lipophilicity, and steric profile of the molecule. Introducing substituents can enhance binding affinity to a biological target by forming additional interactions or by favorably orienting the scaffold within a binding pocket.
Structure-activity relationship (SAR) studies on related isoindolinone-based ligands for the protein cereblon (CRBN) have yielded precise insights into the effects of substitution. nih.gov Research shows that for isoindolinone-based CRBN binders, phenyl substituents are better tolerated at the C4 and C5 positions of the isoindoline ring than at the C6 and C7 positions. nih.gov This highlights that the placement of substituents is critical for productive molecular interactions.
The synthesis of various substituted isoindolin-1-ones, including those with nitro and trifluoromethyl groups, has been reported, demonstrating the feasibility of accessing a wide range of electronically diverse analogs. nih.gov In other studies on isoindoline-1,3-dione derivatives, the introduction of a fluoro-substituent on an attached benzyl (B1604629) moiety was found to be important for biological activity. nih.gov
| Position on Isoindoline Ring | Substituent Example | Observed or Potential Effect | Reference |
| C4 / C5 | Phenyl, Methoxy, Halogen | Generally well-tolerated for binding to certain proteins like CRBN. nih.gov | nih.gov |
| C6 / C7 | Phenyl | Less tolerated for CRBN binding compared to C4/C5 substitution. nih.gov | nih.gov |
| Any Aromatic Position | Fluoro (F), Chloro (Cl) | Modulates electronic properties, can form halogen bonds, may block metabolic oxidation. | nih.govnih.gov |
| Any Aromatic Position | Methyl (CH₃) | Increases lipophilicity, provides steric bulk. | nih.gov |
| Any Aromatic Position | Nitro (NO₂) | Strong electron-withdrawing group, acts as hydrogen bond acceptor. | nih.gov |
Scaffold Hybridization and Privileged Structure Integration
Scaffold hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores or "privileged structures" to create a new hybrid molecule. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, with quinoline and indole (B1671886) being classic examples. nih.govnih.govmdpi.comresearchgate.net This approach aims to combine the beneficial properties of the constituent parts or to develop molecules with entirely new mechanisms of action.
The isoindoline and related isoindolinone scaffolds have been successfully used as building blocks for creating novel hybrid compounds.
Peptide and Amino Acid Hybrids: The rigid isoindolinone fragment has been inserted into cyclic peptides to act as a conformational restraint, leading to stereochemically defined structures with enhanced biological activity. nih.gov Isoindoline derivatives of amino acids have also been synthesized to explore new biological actions while potentially minimizing toxicity. researchgate.net
Heterocycle Hybrids: The isoindoline-1,3-dione core has been conjugated with other heterocyclic systems known for their bioactivity. For example, hybrids incorporating quinoline and isoniazid (B1672263) have been synthesized and evaluated for their anti-mycobacterial activities. mdpi.comresearchgate.net Further work has demonstrated the synthesis of isoindoline-based molecules containing pyrazole (B372694) and triazole rings. mdpi.com
This strategy leverages the established biological relevance of the isoindoline core while exploring new chemical space through combination with other pharmacologically active motifs.
| Hybridized Scaffold | Resulting Molecular Class | Rationale for Hybridization | Reference |
| Quinoline | Isoindoline-Quinoline Conjugates | Combines the pharmacophores of isoindoline and quinoline, a known privileged structure. nih.gov | mdpi.comresearchgate.net |
| Peptides | Peptidomimetics with Isoindolinone | Uses the isoindolinone as a rigid scaffold to control peptide conformation. nih.gov | nih.gov |
| Amino Acids | Isoindoline-Amino Acid Derivatives | Integrates amino acid functionality to improve biocompatibility or target specific pathways. | researchgate.net |
| Isoniazid | Isoindoline-Isoniazid Triads | Creates multi-target compounds by combining two known antimycobacterial pharmacophores. | researchgate.net |
| Pyrazole / Triazole | Isoindoline-Azole Hybrids | Fuses the isoindoline core with five-membered aromatic heterocycles known for diverse bioactivities. | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Variations with Biological Activities
The isoindoline (B1297411) and isoindolinone scaffolds are recognized as "privileged structures" in drug discovery, appearing in a variety of biologically active compounds. mdpi.comnih.gov SAR studies on analogues of 4-amino-1-(isoindolin-2-yl)butan-1-one reveal that even minor structural modifications can lead to significant changes in biological activity. These investigations typically involve the synthesis of a library of related compounds and their subsequent biological evaluation.
For instance, in the realm of anti-inflammatory agents, N-substituted isoindoline derivatives have been designed as analogues of Indoprofen. researchgate.net The rationale behind these designs often involves replacing or modifying specific fragments of a known active molecule to enhance its interaction with a biological target, such as the COX-2 enzyme. researchgate.net A series of isoindol-1,3-diones and isoindol-1-ones demonstrated very good binding affinities for aggregated Aβ42 fibrils, with some derivatives showing even better affinity than the parent compound, Indoprofen. researchgate.net
In the context of anticancer activity, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes. nih.gov Certain derivatives exhibited superior inhibitory effects compared to the standard inhibitor, acetazolamide, with Ki values in the low nanomolar range. nih.gov This highlights the potential of the isoindolinone core in developing potent enzyme inhibitors. The introduction of different substituents allows for the fine-tuning of the inhibitory activity, as demonstrated in the table below, which summarizes the inhibitory constants (Ki) of several isoindolinone derivatives against hCA I and hCA II.
| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|---|
| 2a | -CH2CH3 | 87.08 ± 35.21 | 160.34 ± 46.59 |
| 2b | -CH(CH3)2 | 45.91 ± 11.17 | 63.11 ± 14.28 |
| 2c | -CH2CH2CH3 | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | -CH2C6H5 | 16.09 ± 4.14 | 14.87 ± 3.25 |
| Acetazolamide (Standard) | - | 25.7 | 19.8 |
Similarly, the antifungal potential of 4-aminopiperidines, which share a cyclic amine motif with the isoindoline core, has been explored. mdpi.com Modifications to the N-substituent of the piperidine (B6355638) ring and the amine at the 4-position led to a range of antifungal activities against various fungal strains. mdpi.com The following table illustrates the minimum inhibitory concentration (MIC) for selected 4-aminopiperidine (B84694) derivatives against Yarrowia lipolytica.
| Compound | N-substituent | MIC (µg/mL) |
|---|---|---|
| 2a | 1-Benzyl-N-(4-(tert-butyl)benzyl) | 16 |
| 2b | 1-Benzyl-N-dodecyl | 4 |
| 2d | 1-Benzyl-N-isobutyl | 64 |
| 2e | 1-Benzyl-N-hexyl | 32 |
These examples underscore the importance of systematic structural modifications to elucidate SAR. The data derived from such studies are invaluable for guiding the design of more potent and selective therapeutic agents.
Impact of Chiral Centers on Molecular Interactions
Chirality plays a pivotal role in molecular recognition, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov The presence of a chiral center in a molecule can lead to the existence of enantiomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. nih.gov In the case of this compound, a chiral center exists at the fourth carbon of the butanone chain, where the amino group is attached.
The differential interaction of enantiomers with a biological target arises from the formation of transient diastereomeric complexes. nih.gov The energy difference between the formation of these complexes determines the efficiency of the enantioseparation and, in a biological context, the enantioselectivity of the interaction. nih.gov A greater energy difference typically translates to a more significant difference in the biological activity of the enantiomers. nih.gov
The synthesis and biological evaluation of individual enantiomers are, therefore, critical steps in drug development. For many therapeutic agents, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. The development of stereoselective syntheses or efficient chiral resolution methods is thus of great importance. nih.gov Techniques such as chiral chromatography are often employed to separate enantiomers, allowing for their individual characterization. nih.govnih.gov
The stereoconfiguration of a molecule can significantly influence its biological activity and metabolic pathways. acs.org Understanding the relationship between stereoconfiguration and bioactivity is vital for developing more selective and effective therapeutic agents. acs.org
Pharmacophore Elucidation for this compound Analogues
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. dovepress.comnih.gov
For analogues of this compound, pharmacophore models can be developed based on a set of active compounds. mdpi.com By aligning the structures of these active molecules, common chemical features that are critical for binding to a specific biological target can be identified. This process can be ligand-based, where the model is derived from a series of known active molecules, or structure-based, where the model is developed from the crystal structure of the target protein with a bound ligand. dovepress.com
For example, pharmacophore models for VEGFR-2 inhibitors based on the indolin-2-one scaffold, a close analogue of the isoindolinone core, have been developed. mdpi.com These models typically highlight the importance of a hydrogen bond donor/acceptor group interacting with the hinge region of the kinase, a hydrophobic group occupying a specific pocket, and an additional aromatic ring system. nih.govmdpi.com A typical pharmacophore for VEGFR-2 inhibitors might include:
An indolin-2-one moiety as a heteroaromatic feature for hydrogen bonding. nih.gov
A central aromatic linker. nih.gov
A hydrogen bond acceptor/donor functionality to interact with the DFG domain. nih.gov
A hydrophobic group to occupy an allosteric pocket. nih.gov
The development of a robust pharmacophore model for this compound analogues can guide the design of new compounds with a higher probability of being active. It can also be used for virtual screening of large compound libraries to identify novel chemical scaffolds with the desired biological activity. dovepress.com
Physicochemical Property Modulation through Structural Design
The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and pKa, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The modulation of these properties through structural design is a key aspect of drug optimization.
For derivatives of this compound, the introduction of different functional groups can significantly alter their physicochemical characteristics. For instance, the incorporation of polar groups, such as hydroxyl or carboxyl moieties, can increase aqueous solubility, which is often desirable for oral or intravenous administration. Conversely, the addition of non-polar groups, such as alkyl or aryl substituents, can increase lipophilicity, which may enhance membrane permeability.
A common strategy to modulate physicochemical properties is the introduction of ionizable groups. The amino group in this compound, for example, is basic and will be protonated at physiological pH. The pKa of this group can be fine-tuned by introducing electron-withdrawing or electron-donating groups in its vicinity.
The following table provides a hypothetical illustration of how structural modifications to a core molecule could influence key physicochemical properties.
| Compound | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted pKa (basic) |
|---|---|---|---|---|
| Core | - | 2.5 | 500 | 9.5 |
| Analog 1 | Addition of a hydroxyl group | 1.8 | 2000 | 9.2 |
| Analog 2 | Addition of a methyl group | 3.0 | 250 | 9.6 |
| Analog 3 | Addition of a carboxylic acid group | 1.5 | 5000 | 9.0 |
Through careful structural design, medicinal chemists can optimize the physicochemical properties of this compound analogues to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.
Computational Chemistry and Molecular Modeling of 4 Amino 1 Isoindolin 2 Yl Butan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties. For the isoindolin-1-one (B1195906) scaffold, DFT studies have been employed to analyze electronic structure and predict reactivity, offering a baseline for understanding its chemical behavior and interaction potential. nih.gov
The electronic structure of a molecule is key to its chemical properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net
In studies of isoindolin-1-one derivatives, DFT calculations have been used to determine these FMO energies. nih.gov A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron to a higher energy state. nih.gov This analysis helps in understanding how modifications to the 4-Amino-1-(isoindolin-2-yl)butan-1-one structure could influence its electronic character and, consequently, its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can systematically alter the FMO energy levels. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Isoindolinone Analogues
| Parameter | Description | Typical Value Range (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 | Lower values suggest higher reactivity |
Note: The values presented are illustrative and based on findings for structurally related isoindolin-1-one derivatives. Actual values for this compound would require specific calculation.
Based on the electronic properties derived from quantum chemical calculations, several global reactivity descriptors can be calculated to predict a molecule's behavior. Parameters such as chemical potential, global hardness, and global softness provide quantitative measures of reactivity. nih.gov
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. Molecules with higher chemical potential are generally more reactive.
Global Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive.
Global Softness (S) : The reciprocal of global hardness. Soft molecules are more polarizable and chemically reactive. nih.gov
In the context of isoindolinone derivatives studied as potential anti-cancer agents, DFT calculations revealed high values of global softness and low values of global hardness. This profile indicates chemically reactive "soft molecules," a characteristic that was correlated with their potential biological activity. nih.gov Such predictions are invaluable for designing derivatives of this compound with enhanced reactivity towards a specific biological target.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in structure-based drug design for identifying key binding interactions that stabilize the ligand-protein complex. The isoindolin-1-one scaffold has been the subject of numerous docking studies against various protein targets, including cyclin-dependent kinase 7 (CDK7) and phosphoinositide 3-kinase gamma (PI3Kγ). nih.govnih.gov
These studies typically reveal that the isoindolin-1-one core structure establishes critical hydrogen bonds and hydrophobic interactions within the active site of the target protein. For example, in docking studies against CDK7, isoindolinone derivatives formed conventional hydrogen bonds with key amino acid residues. nih.gov Similarly, in studies targeting PI3Kγ, the isoindolin-1-one substructure showed a consistent binding mode within the ATP pocket. nih.gov The specific interactions for this compound would depend on the target, but the butanamine side chain would likely offer additional opportunities for hydrogen bonding or electrostatic interactions.
Table 2: Summary of Molecular Docking Findings for Isoindolinone Derivatives
| Protein Target | Key Interacting Residues | Types of Interactions | Reference |
| CDK7 | LYS41, LYS139 | Hydrogen Bonding | nih.gov |
| PI3Kγ | VAL882, LYS833 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| GABAA Receptor | Not specified | π-π Stacking | nih.gov |
Note: This table summarizes findings for various isoindolinone derivatives, illustrating the interaction potential of the core scaffold.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govnih.gov
For isoindolin-1-one derivatives, MD simulations of up to 100 nanoseconds have been performed on ligand-protein complexes. nih.govnih.gov Key analyses include:
Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone is monitored to assess the stability of the simulation. Converged RMSD values, typically within 1.0–3.0 Å for the ligand, indicate a stable binding pose. nih.gov
Hydrogen Bond Occupancy : This analysis tracks the persistence of key hydrogen bonds identified in docking throughout the simulation, confirming their importance for binding. nih.gov
Binding Free Energy Calculation : Methods like MM-PBSA/GBSA (Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area) are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
Conformational analysis, aided by MD simulations, helps to understand the flexibility of the this compound molecule and how its different conformations might influence its interaction with a biological target. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) and QSPR Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for optimizing lead compounds and predicting the activity of novel derivatives. nih.gov
A three-dimensional (3D)-QSAR study was conducted on a series of isoindolin-1-one derivatives targeting PI3Kγ. nih.gov In this study, the chemical structures were aligned, and steric and electrostatic fields were calculated. The resulting model successfully correlated these fields with the observed inhibitory activity (pIC50). Such a model can be visualized with contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a map might indicate that adding a bulky group in one region is favorable, while an electronegative group is preferred in another. nih.gov
The predictive power of a QSAR model is rigorously validated using internal and external validation metrics. A crucial aspect of QSAR modeling is defining its "applicability domain," which is the chemical space in which the model can make reliable predictions. nih.gov This ensures that predictions for new derivatives of this compound are trustworthy.
Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Isoindolinone Analogues
| Parameter | Description | Typical Value | Implication |
| r² | Coefficient of determination for the training set | > 0.6 | Indicates a good fit of the model to the training data. |
| Q² | Cross-validated correlation coefficient | > 0.5 | Indicates good internal predictive ability. |
| r²pred | Predictive r² for the external test set | > 0.6 | Indicates good external predictive ability. |
| RMSE | Root Mean Square Error | Low value | Indicates low error in the predicted activity values. |
Source: Adapted from methodologies described in reference nih.gov.
In Silico Screening and Library Design for this compound Derivatives
In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.
For a core structure like this compound, library design would involve creating a virtual collection of derivatives by systematically modifying different parts of the molecule. For example, one could vary the substituents on the aromatic ring of the isoindolinone core or alter the length and functionality of the amino-butanoyl side chain. This designed library can then be screened against a specific protein target using techniques like molecular docking. nih.govmdpi.com
Studies have demonstrated the successful application of virtual screening for libraries of isoindolinones, leading to the identification of hits with high binding affinity. nih.gov The top-scoring compounds from the virtual screen are then prioritized for synthesis and biological evaluation, streamlining the path to discovering novel and potent drug candidates.
Mechanistic Investigations and Biochemical Pathway Interrogations
Enzyme Inhibition Mechanism Studies (in vitro)
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Investigations into the inhibitory profile of 4-Amino-1-(isoindolin-2-yl)butan-1-one and its structural analogs against various enzyme systems reveal specific and potent interactions.
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmitter levels. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.govmdpi.com Research into isoindoline (B1297411) derivatives has highlighted their potential as cholinesterase inhibitors.
While direct inhibitory data for this compound is not extensively detailed in the available literature, studies on structurally related isoindoline-1,3-dione derivatives provide significant insights. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov Among these, compounds with electron-withdrawing substituents on the benzyl (B1604629) ring, such as chlorine, fluorine, and nitro groups, demonstrated notable potency. nih.gov
One particular derivative, compound 4a (with an ortho-chlorine), exhibited an IC₅₀ value of 0.91 ± 0.045 µM against AChE. nih.gov Further modifications, such as the introduction of a benzoyl group, led to even more potent inhibitors. Compound 4e (m-Fluoro) and 4i (p-Methoxy) from a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed IC₅₀ values of 7.1 nM and 20.3 nM, respectively, which were significantly more potent than the reference drug donepezil (B133215) (IC₅₀ = 410 nM) in the same study. researchgate.net
Docking studies of these analogs suggest that the isoindoline moiety plays a crucial role in binding to the active site of AChE, often through π-π stacking interactions with key amino acid residues like Trp279. researchgate.net The structural similarity of this compound to these potent inhibitors suggests it may also interact with cholinesterase enzymes, although specific kinetic studies are required for confirmation.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | Substituent | IC₅₀ (µM) |
| 4a | o-Chloro | 0.91 ± 0.045 |
| 4g | m-Methoxy | 5.5 ± 0.7 |
| Donepezil | - | 0.14 ± 0.03 |
Data sourced from Farani et al., 2013. nih.gov
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a therapeutic target for treating infections by ureolytic bacteria, such as Helicobacter pylori, and in agricultural applications to reduce ammonia volatilization. nih.govnih.gov Isoindolin-1-one (B1195906) derivatives have emerged as a promising class of urease inhibitors. nih.gov
A study detailing the one-pot synthesis of a series of 2,3-disubstituted isoindolin-1-ones revealed significant urease inhibitory activity. nih.gov All sixteen synthesized compounds in this series demonstrated the ability to inhibit jack bean urease. Notably, compound 5c was the most potent, with an IC₅₀ value of 10.07 ± 0.28 µM. nih.gov This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC₅₀ = 100.00 ± 0.02 µM). nih.gov
Molecular docking studies for these isoindolin-1-one derivatives suggest that they can effectively bind to the active site of the urease enzyme. nih.gov The structural framework of this compound, featuring the core isoindolin-1-one scaffold, positions it as a candidate for urease inhibition, though empirical data is needed to determine its specific activity.
Table 2: Urease Inhibitory Activity of a Selected Isoindolin-1-one Derivative
| Compound | IC₅₀ (µM) |
| 5c | 10.07 ± 0.28 |
| Thiourea (Standard) | 22.01 ± 0.10 |
| Hydroxyurea (Standard) | 100.00 ± 0.02 |
Data sourced from a study on 2,3-disubstituted isoindolin-1-ones. nih.gov
Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation. mdpi.com The inhibition of caspases can prevent apoptosis and is a therapeutic strategy in conditions characterized by excessive cell death. A novel pan-caspase inhibitor, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] nih.govdergipark.org.trdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), which contains an oxoisoindoline moiety, has been shown to protect human dermal papilla cells from oxidative stress-induced apoptosis. mdpi.com
In vitro, THPA effectively suppressed apoptosis induced by hydrogen peroxide and attenuated the activation of caspase signaling pathways. mdpi.com This demonstrates that the isoindoline scaffold can be incorporated into molecules that potently inhibit caspase activity. While direct evidence for this compound is lacking, the findings for THPA suggest that this class of compounds warrants investigation for its potential to modulate caspase-mediated pathways.
Exploration of Interactions with Cellular Signaling Pathways (in vitro)
Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through its interaction with complex cellular signaling networks that regulate cellular homeostasis, stress response, and survival.
The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular antioxidant response. sciforum.netmdpi.com Activation of NRF2 leads to the expression of a suite of protective genes that combat oxidative stress. sciforum.netmdpi.com Various natural and synthetic compounds bearing an α,β-unsaturated moiety are known to activate the NRF2 pathway. mdpi.com
While no studies have directly reported the modulation of the NRF2 pathway by this compound, the general principle of NRF2 activation by electrophilic compounds is well-established. mdpi.com For example, vinyl sulfone derivatives have been shown to induce NRF2 transcriptional activity and up-regulate the expression of NRF2-dependent antioxidant enzymes. nih.gov Given that the butan-1-one moiety in this compound could potentially undergo metabolic activation to an electrophilic species, its interaction with the NRF2 pathway remains a plausible area for future investigation.
Receptor Binding and Ligand Affinity Studies (in vitro)
The interaction of a compound with specific receptors is a fundamental aspect of its pharmacological profile, determining its specificity and potential therapeutic applications.
Currently, there is a lack of specific in vitro receptor binding and ligand affinity data for this compound in the public domain. However, the isoindoline core is a feature of various biologically active molecules, suggesting that derivatives of this scaffold may interact with a range of receptor types. For example, certain isoindoline derivatives have been explored for their affinity to adrenergic receptors. nih.gov Future research involving radioligand binding assays and other affinity-based screening methods would be necessary to profile the receptor binding characteristics of this compound and identify its primary molecular targets.
Sigma-2 Receptor Interactions
The sigma-2 (σ2) receptor, identified as the transmembrane protein TMEM97, is a significant target in contemporary pharmacology, particularly in the context of cancer and neurological disorders. wikipedia.org These receptors are found in high densities in a variety of tumor cell lines and are considered biomarkers for cell proliferation. nih.gov While specific binding affinity data for "this compound" is not extensively documented in publicly available literature, the structure-activity relationships (SAR) of related compounds, such as isoquinoline (B145761) derivatives, provide valuable insights.
Research on benzamide-isoquinoline derivatives has shown that electronic properties significantly influence selectivity for the σ2 receptor over the σ1 subtype. nih.gov Specifically, the presence of electron-donating groups tends to enhance σ2 receptor affinity. The isoindoline nucleus of "this compound," with its electron-rich aromatic ring and the nitrogen atom of the isoindoline, likely plays a crucial role in the interaction with the σ2 receptor binding site. The butan-1-one linker and the terminal primary amine introduce a degree of conformational flexibility and potential hydrogen bonding sites that could further modulate this interaction.
The general structural features known to favor σ2 receptor binding in related ligands are summarized in the table below.
| Structural Feature | Likely Contribution to Sigma-2 Receptor Interaction |
| Isoindoline Core | The aromatic system can participate in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The nitrogen atom can act as a hydrogen bond acceptor. |
| Butan-1-one Linker | Provides optimal spacing and orientation for the terminal amino group to interact with specific residues in the receptor. The carbonyl oxygen can act as a hydrogen bond acceptor. |
| Terminal Amino Group | The primary amine is expected to be protonated at physiological pH, forming a key ionic interaction or hydrogen bond with an acidic amino acid residue (e.g., Aspartate or Glutamate) in the receptor. |
This table is based on established principles of receptor-ligand interactions and SAR studies of structurally similar compounds.
Serotonin (B10506) Receptor Affinity
Serotonin (5-HT) receptors are a diverse family of G protein-coupled receptors that mediate a wide range of physiological and neuropsychological processes. nih.gov The affinity of ligands for these receptors is governed by specific structural motifs. A common pharmacophore for serotonin receptor ligands includes an aromatic ring system and a protonatable nitrogen atom, separated by a flexible linker. nih.gov "this compound" possesses these fundamental features.
The isoindoline moiety serves as the aromatic component, while the primary amino group on the butyl chain acts as the protonatable nitrogen. The distance and conformational properties endowed by the four-carbon chain are critical in determining the selectivity and affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A). nih.gov Studies on indole (B1671886) derivatives have highlighted that interactions with a conserved aspartate residue (Asp 3.32) via a salt bridge with the ligand's protonated nitrogen is a key determinant of binding. nih.gov Additional hydrogen bonds and hydrophobic interactions with other residues in the binding pocket further stabilize the ligand-receptor complex.
The potential interactions of "this compound" with serotonin receptors are outlined below.
| Structural Component | Potential Interaction with Serotonin Receptors |
| Isoindoline Ring | Engages in hydrophobic or aromatic stacking interactions with non-polar residues in the receptor. |
| Amide Carbonyl | The oxygen atom can serve as a hydrogen bond acceptor with suitable donor residues in the receptor. |
| Butyl Chain | Provides the appropriate length and flexibility to position the terminal amine for optimal interaction. |
| Primary Amine | Expected to be protonated and form a crucial ionic bond with a conserved aspartate residue. Can also act as a hydrogen bond donor. |
This data is inferred from the known pharmacophores of serotonin receptor ligands.
Detailed Reaction Mechanism Elucidation in Synthetic Processes
The synthesis of "this compound" is not extensively detailed in dedicated publications. However, based on fundamental principles of organic chemistry, a plausible and efficient synthetic route involves the acylation of isoindoline with a protected 4-aminobutanoic acid derivative, followed by deprotection. The key step in this synthesis is the formation of the amide bond.
A common method for amide bond formation is the reaction between a carboxylic acid and an amine, often facilitated by a coupling agent to activate the carboxylic acid. A probable synthetic pathway for "this compound" would start with 4-aminobutanoic acid, where the amino group is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent self-reaction. The protected carboxylic acid is then activated, for instance, by converting it into an acyl chloride or by using a peptide coupling reagent.
The detailed mechanism for the coupling of an activated carboxylic acid (in this case, an acyl chloride) with isoindoline is as follows:
Step 1: Nucleophilic Attack The nitrogen atom of the isoindoline molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-(protected-amino)butanoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.
Step 2: Reformation of the Carbonyl and Leaving Group Departure The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled.
Step 3: Deprotonation A base, which could be another molecule of isoindoline or an added non-nucleophilic base, removes the proton from the now positively charged isoindoline nitrogen, yielding the protected intermediate, N-Boc-4-amino-1-(isoindolin-2-yl)butan-1-one.
Step 4: Deprotection The final step involves the removal of the protecting group from the terminal amine. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid), which cleaves the carbamate (B1207046) to yield the final product, "this compound", as a salt.
This proposed mechanism is a standard and widely accepted pathway for the synthesis of amides from acyl chlorides and amines.
Advanced Applications in Chemical Biology and Organic Synthesis
Utility as Chiral Building Blocks and Synthetic Intermediates
There is no available scientific literature detailing the use of 4-Amino-1-(isoindolin-2-yl)butan-1-one as a chiral building block or a synthetic intermediate. For a compound to be a useful chiral building block, methods for its asymmetric synthesis or chiral resolution would need to be established, providing access to enantiomerically pure forms. Such information for this compound could not be located. Similarly, its application as a synthetic intermediate in the construction of more complex molecules is not documented in the reviewed literature.
Integration into High-Throughput Screening Platforms
No information was found regarding the integration or use of this compound in high-throughput screening (HTS) platforms. HTS campaigns involve the rapid testing of large numbers of compounds to identify those with a desired biological activity. The absence of this compound in HTS-related literature suggests it has not been a focus of large-scale screening efforts.
Development of Chemical Probes for Biological Systems
The development of this compound into a chemical probe for studying biological systems is not described in the available scientific literature. Chemical probes are specialized molecules used to study the function of proteins or other biomolecules. The design and synthesis of such probes based on this specific compound have not been reported.
Contributions to Complex Molecular Architecture Synthesis (e.g., natural product synthesis)
There are no documented instances of this compound being utilized in the synthesis of complex molecular architectures, such as natural products. The synthesis of complex molecules often relies on well-characterized and versatile building blocks, and the subject compound does not appear to be established in this role.
Role in DNA-Encoded Library (DEL) Technology
No evidence was found to suggest that this compound has been incorporated into or utilized in the context of DNA-Encoded Library (DEL) technology. DEL technology involves the synthesis of large collections of compounds individually tagged with a unique DNA barcode, and the subject compound is not mentioned in the context of DEL synthesis or screening.
Future Perspectives and Research Outlook for 4 Amino 1 Isoindolin 2 Yl Butan 1 One Research
Emergent Synthetic Methodologies
The future synthesis of 4-Amino-1-(isoindolin-2-yl)butan-1-one and its derivatives is poised to benefit from cutting-edge synthetic methodologies that prioritize efficiency, sustainability, and molecular diversity. While classical methods for the formation of N-substituted isoindolinones exist, often involving the cyclization of ortho-substituted aryllithiums with imines or metal-catalyzed reactions, contemporary approaches offer significant advantages. rsc.org
Future synthetic explorations will likely focus on:
C-H Bond Activation: Palladium-catalyzed C-H carbonylation of primary benzylamines has emerged as a powerful, gas-free method for constructing isoindolinone scaffolds. organic-chemistry.org This approach, utilizing a CO surrogate, could be adapted for the synthesis of precursors to this compound, offering a more atom-economical and safer alternative to traditional methods.
Multicomponent Reactions: One-pot multicomponent reactions provide a rapid and efficient pathway to complex molecules from simple starting materials. thieme-connect.com An acid-mediated domino reaction involving 2-carboxybenzaldehyde (B143210), an amine, and a nucleophile could be envisioned for the streamlined synthesis of a library of isoindolinone derivatives, including the target compound. thieme-connect.com
Flow Chemistry and Automation: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and facile scalability. The synthesis of this compound could be significantly optimized by translating batch processes into a continuous flow system.
Biocatalysis: The enantioselective synthesis of chiral isoindolinones is of paramount importance, as stereochemistry often dictates biological activity. Future research may explore the use of enzymes to catalyze key steps in the synthesis, offering a green and highly selective route to enantiopure forms of the target molecule and its analogs.
Novel Biological Target Identification and Validation
The structural features of this compound suggest several promising avenues for the identification and validation of novel biological targets.
GABAergic System Modulation: Given the structural analogy of the 4-aminobutanoyl moiety to GABA, a primary area of investigation will be the compound's interaction with the GABAergic system. mdpi.com This includes its potential activity as an agonist or antagonist at GABA-A and GABA-B receptors, or as an inhibitor of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. mdpi.comnih.gov The validation of these targets could be achieved through the use of genetically modified mice and in vitro binding assays. nih.gov
Kinase Inhibition: Many isoindolinone derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.gov High-throughput screening of this compound against a panel of kinases could reveal novel inhibitory activities. nih.gov
Histone Deacetylase (HDAC) Inhibition: The isoindolinone skeleton is a feature of some known HDAC inhibitors, which are an important class of anti-cancer agents. nih.gov Investigating the potential of this compound to inhibit HDACs could open up new therapeutic applications. nih.gov
Targeting Protein-Protein Interactions: The isoindolinone scaffold can serve as a platform for the design of molecules that modulate protein-protein interactions. For instance, the interaction between the gephyrin protein and GABA-A receptors is a crucial element of inhibitory neurotransmission and a potential target for novel modulators. frontiersin.org
Advancements in In Silico Predictive Modeling
Computational approaches are becoming indispensable in modern drug discovery, offering a time- and cost-effective means to predict the properties of novel compounds and guide experimental work. nih.govpharmafeatures.com The future research of this compound will be significantly accelerated by the application of advanced in silico modeling techniques.
| Modeling Technique | Application in this compound Research | Potential Outcome |
| Molecular Docking | Predicting the binding mode and affinity of the compound to potential biological targets such as GABA receptors, kinases, and HDACs. mdpi.com | Identification of high-priority targets for experimental validation and understanding of structure-activity relationships. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within the binding site of a target protein over time. mdpi.com | Assessment of binding stability and identification of key intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of a series of isoindolinone analogs with their biological activity. nih.gov | Prediction of the activity of novel, unsynthesized derivatives and guidance for lead optimization. nih.gov |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of chemical features required for biological activity. | Design of new molecules with improved potency and selectivity. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. researchgate.net | Early identification of potential liabilities and guidance for structural modifications to improve drug-like properties. researchgate.net |
The integration of these computational tools will enable a more rational and efficient exploration of the therapeutic potential of this compound and its derivatives. acs.org
Cross-Disciplinary Integration within Chemical Sciences
The future of research on this compound is not confined to medicinal chemistry but extends to a broader integration with other chemical science disciplines.
Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound can create powerful chemical probes. These probes can be used to visualize the subcellular localization of the compound's biological targets and to identify novel binding partners through affinity-based proteomics.
Materials Science: The isoindolinone core is known to be a component of some organic dyes and functional materials. researchgate.net Future research could explore the potential of this compound and its polymers in the development of novel biomaterials, sensors, or electronic devices.
Supramolecular Chemistry: The ability of the molecule to engage in specific non-covalent interactions could be harnessed for the construction of self-assembling systems. This could lead to the development of novel drug delivery vehicles or functional supramolecular structures.
Green Chemistry: A focus on developing environmentally benign synthetic routes, as mentioned in the synthetic methodologies section, will be a crucial aspect of future research. thieme-connect.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Amino-1-(isoindolin-2-yl)butan-1-one, and how is its purity and structure validated?
- Methodological Answer : Synthesis can involve solvent-mediated reactions, with water being a green solvent choice for bifunctionalized compounds to enhance yield and reduce environmental impact . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy confirms structural motifs (e.g., isoindolinyl and amino groups), while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC, referencing protocols from crystallography studies where impurities could disrupt crystal lattice formation .
Q. How is the crystalline structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, with refinement performed using SHELX software (e.g., SHELXL for small-molecule refinement). SHELX’s robustness in handling high-resolution data ensures precise bond-length and angle measurements . For polymorph screening, compare results with patented crystalline forms of structurally related amino-substituted heterocycles, which highlight the importance of solvent and temperature in crystallization .
Q. What biological activities are reported for analogs of this compound, and how are these assays designed?
- Methodological Answer : Analogous compounds, such as isoindolinyl-containing microbial metabolites, exhibit anticancer and antimicrobial activities . Assays typically involve in vitro cytotoxicity testing against cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves and controls for apoptosis induction. Structural insights from crystalline anticancer agents guide the design of target-specific assays, such as kinase inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) during characterization?
- Methodological Answer : Discrepancies in HRMS or NMR signals require cross-validation with complementary techniques. For example, HRMS deviations in cyclopentenone derivatives were resolved by repeating experiments under standardized conditions and comparing with literature values . Dynamic NMR or heteronuclear correlation spectroscopy (e.g., HSQC, HMBC) can clarify ambiguous proton environments, while X-ray crystallography provides definitive structural confirmation .
Q. What strategies optimize reaction yield for this compound in solvent-mediated syntheses?
- Methodological Answer : Yield optimization involves solvent selection (e.g., aqueous systems for improved solubility of polar intermediates) and catalyst screening (e.g., Lewis acids for imine formation). Kinetic studies under varying temperatures and stoichiometric ratios are critical, as demonstrated in green chemistry syntheses of cyclopentenones, where water enhanced both yield and reaction rate .
Q. How do researchers address isomerism or tautomerism in this compound during structural analysis?
- Methodological Answer : Variable-temperature NMR and X-ray crystallography differentiate isomers. For instance, crystallography resolved stereochemical ambiguity in cyclopentenones by identifying hydrogen-bonding patterns . Tautomerism is assessed via deuterium exchange experiments or computational modeling (e.g., DFT calculations) to predict energetically favorable tautomeric forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
